molecular formula C9H10ClNO B11735636 1-Amino-1-(4-chlorophenyl)acetone

1-Amino-1-(4-chlorophenyl)acetone

Cat. No.: B11735636
M. Wt: 183.63 g/mol
InChI Key: FKLQAOHYXZIALU-UHFFFAOYSA-N
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Description

1-Amino-1-(4-chlorophenyl)acetone is a substituted acetone derivative featuring an amino group and a 4-chlorophenyl moiety. For instance, 1-Amino-1-(4-chlorophenyl)-4,4,5,5,6,6,6-heptafluorohexen-3-one (referred to in and ) exists as a mixture with its isomer, 3-Amino-1-(4-chlorophenyl)-4,4,5,5,6,6,6-heptafluoro-2-hexenone (ratio 1:2.2) . Key spectroscopic data include:

  • 1H NMR (CDCl₃): δ 6.17 (vinyl proton), 7.34–7.87 ppm (aromatic protons) .
  • IR: Strong carbonyl (1695 cm⁻¹) and N–H stretches (3312, 3184 cm⁻¹) .
  • MS: Molecular ion at m/z 349 (M⁺) .

This compound’s reactivity and isomerization behavior highlight the influence of fluorine substitution and structural isomerism on its properties.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-amino-1-(4-chlorophenyl)propan-2-one

InChI

InChI=1S/C9H10ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,11H2,1H3

InChI Key

FKLQAOHYXZIALU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-chlorophenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-1-(4-chlorophenyl)acetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-1-(4-chlorophenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Variants

The 3-amino isomer of the heptafluorohexenone derivative exhibits distinct fragmentation patterns in mass spectrometry (e.g., absence of m/z 135 fragment) and altered NMR signals, reflecting differences in electronic environments due to amino group positioning . These isomers demonstrate how minor structural changes significantly impact spectral signatures and stability.

Substituted Acetone Analogs

1-Amino-1-(3-cyclopentyloxyphenyl)acetone () shares the amino-acetone backbone but replaces the 4-chlorophenyl group with a 3-cyclopentyloxy substituent. Key differences include:

  • Molecular Weight: 233.31 g/mol (cyclopentyloxy analog) vs. ~349 g/mol (heptafluorohexenone derivative) .
  • Substituent Effects : The bulky cyclopentyloxy group reduces solubility in polar solvents compared to the electron-withdrawing 4-chlorophenyl moiety.
  • Applications : The cyclopentyloxy analog is used in niche synthetic applications, whereas fluorinated analogs may exhibit unique reactivity due to fluorine’s electronegativity .

Chlorophenyl-Containing Compounds

Fenvalerate ()

A pyrethroid insecticide with a 4-chlorophenyl group but distinct functional groups (cyano, ester):

  • Molecular Weight: 419.90 g/mol (vs. 349 g/mol for the fluorinated hexenone) .
  • Physicochemical Properties: Higher lipophilicity and environmental persistence compared to amino-acetone derivatives .
DDT Derivatives ()

Compounds like DDE and DDD feature bis(4-chlorophenyl) groups but lack the amino-acetone structure. Their environmental persistence contrasts with the synthetic fluorinated analogs, which are less studied for ecological impact .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-Amino-1-(4-chlorophenyl)-4,4,5,5,6,6,6-heptafluorohexen-3-one C₁₂H₈ClF₇NO 349.0 4-Chlorophenyl, heptafluorohexenone IR: 1695 cm⁻¹ (C=O); MS: m/z 349
3-Amino-1-(4-chlorophenyl)-4,4,5,5,6,6,6-heptafluoro-2-hexenone C₁₂H₈ClF₇NO 349.0 Isomeric amino positioning MS: Absence of m/z 135 fragment
1-Amino-1-(3-cyclopentyloxyphenyl)acetone C₁₄H₁₉NO₂ 233.31 3-Cyclopentyloxy Limited solubility in polar solvents
Fenvalerate C₂₅H₂₂ClNO₃ 419.90 Cyano, ester, 4-chlorophenyl High lipophilicity; insecticidal use
DDE C₁₄H₈Cl₄ 318.02 Bis(4-chlorophenyl) ethylene Environmental persistence

Key Research Findings

  • Structural Isomerism: Positional isomerism in amino-hexafluoro derivatives alters fragmentation patterns and spectral properties, critical for analytical identification .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance stability but reduce solubility compared to bulky substituents (e.g., cyclopentyloxy) .
  • Environmental Impact: Unlike DDT derivatives, amino-acetone analogs are less studied for persistence, highlighting a research gap .

Biological Activity

1-Amino-1-(4-chlorophenyl)acetone is an organic compound characterized by its unique structural features, including an amino group, a chlorophenyl moiety, and an acetone functional group. Its molecular formula is C9H10ClN, with a molecular weight of approximately 183.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group facilitates hydrogen bonding with target proteins, while the chlorophenyl group enhances lipophilicity , allowing for improved membrane penetration. These interactions can influence several biochemical pathways, making this compound a candidate for pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

In addition to its antimicrobial effects, this compound has shown promising antiviral activity. Studies have indicated that it may inhibit the replication of certain viruses by interfering with their ability to infect host cells.

Case Study: Antiviral Activity Against Tobacco Mosaic Virus (TMV)
A study synthesized several derivatives of sulfonamide containing the chlorophenyl moiety and tested their antiviral activity against TMV. Compounds derived from this compound exhibited notable inhibition rates.

Table 2: Inhibition Rates of TMV by Compounds Derived from this compound

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

The results indicated that compounds containing the chlorophenyl structure were effective in inhibiting TMV, with some exhibiting inhibition rates comparable to established antiviral agents .

Structural Comparisons

The unique structural configuration of this compound differentiates it from other similar compounds, influencing its reactivity and biological activity.

Table 3: Comparison of Similar Compounds

Compound NameKey Features
1-Amino-1-(4-nitrophenyl)acetoneContains a nitro group; different reactivity
1-Amino-1-(4-methylphenyl)acetoneSubstituted with a methyl group; alters activity
1-Amino-1-(4-fluorophenyl)acetoneFeatures a fluoro substituent; distinct profiles

The presence of the chloro group in this compound enhances its chemical reactivity and biological activity compared to its analogs.

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